molecular formula C10H17NO B1346494 2-(Cyclohex-1-en-1-yl)butanamide CAS No. 59-13-2

2-(Cyclohex-1-en-1-yl)butanamide

Cat. No. B1346494
CAS RN: 59-13-2
M. Wt: 167.25 g/mol
InChI Key: MSDOXFHQTUSTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohex-1-en-1-yl)butanamide, also known as 2-CB, is an analog of the psychoactive drug phencyclidine (PCP). It is a synthetic compound which belongs to the arylcyclohexylamine class of chemicals. It has been used as a research chemical for a variety of scientific purposes, including as a tool to study the effects of PCP on the central nervous system. 2-CB has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson’s disease, and for its possible therapeutic properties in treating addiction and other mental health issues.

Scientific Research Applications

Enzyme Inhibition and Pharmaceutical Applications

A study on N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) butanamide derivatives revealed their effectiveness as α-amylase inhibitors, suggesting potential applications in treating conditions like diabetes by regulating the breakdown of carbohydrates (Mathew et al., 2015). Another research effort identified 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists, highlighting their role in treating inflammatory diseases by inhibiting the CCR2 receptor, which plays a critical role in immune cell migration (Butora et al., 2006).

Biocatalysis and Chemical Synthesis

The use of Gordonia hydrophobica nitrile hydratase for the enantioselective preparation of amides from nitriles has been demonstrated, providing a sustainable method for producing pharmaceutical intermediates, such as the levetiracetam precursor 2-(pyrrolidine-1-yl)butanamide (Grill et al., 2021). This showcases the potential for enzyme-catalyzed processes in synthesizing complex molecules with high selectivity.

Drug Design and Synthesis

Research on hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives has shown promising results in the development of new antiepileptic drugs, combining the chemical fragments of known antiepileptic drugs for enhanced efficacy and safety profiles (Kamiński et al., 2015).

Molecular Docking and Computational Studies

Vibrational spectra and molecular docking studies on 2,2-diphenyl-4-(piperidin-1-yl)butanamide provide insights into its potential as an antidyskinetic agent, showcasing the role of computational chemistry in predicting the biological activity and optimizing compounds for drug discovery (Mary et al., 2015).

properties

IUPAC Name

2-(cyclohexen-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDOXFHQTUSTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CCCCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303918
Record name 2-(cyclohex-1-en-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohex-1-en-1-yl)butanamide

CAS RN

59-13-2
Record name NSC163510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclohex-1-en-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.